molecular formula C9H10N2 B14507286 4,5-Dihydro-1H-1,3-benzodiazepine CAS No. 64392-52-5

4,5-Dihydro-1H-1,3-benzodiazepine

Cat. No.: B14507286
CAS No.: 64392-52-5
M. Wt: 146.19 g/mol
InChI Key: DKDFMTVHTBXYIJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydro-1H-1,3-benzodiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Benzodiazepine-2,4-diones.

    Reduction: Dihydrobenzodiazepine derivatives.

    Substitution: Halogenated benzodiazepine derivatives.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1H-1,3-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. The compound enhances the binding of GABA to its receptor, leading to increased chloride ion influx and hyperpolarization of neurons . This results in the sedative, anxiolytic, and muscle relaxant effects commonly associated with benzodiazepines .

Comparison with Similar Compounds

Uniqueness of 4,5-Dihydro-1H-1,3-benzodiazepine: this compound is unique due to its specific structural configuration, which allows for diverse chemical modifications and the synthesis of novel derivatives with potential therapeutic applications. Its versatility in chemical reactions and ease of synthesis make it a valuable compound in medicinal chemistry research.

Properties

CAS No.

64392-52-5

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

4,5-dihydro-1H-1,3-benzodiazepine

InChI

InChI=1S/C9H10N2/c1-2-4-9-8(3-1)5-6-10-7-11-9/h1-4,7H,5-6H2,(H,10,11)

InChI Key

DKDFMTVHTBXYIJ-UHFFFAOYSA-N

Canonical SMILES

C1CN=CNC2=CC=CC=C21

Origin of Product

United States

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